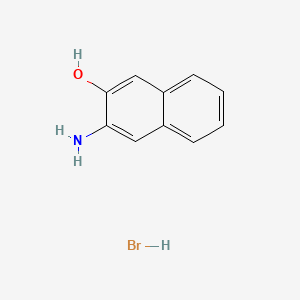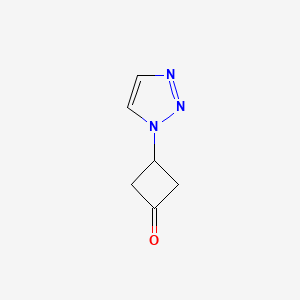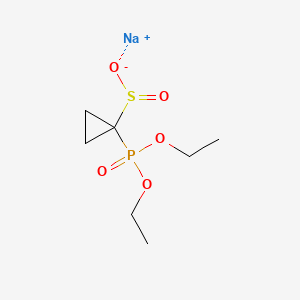
sodium 1-(diethoxyphosphoryl)cyclopropane-1-sulfinate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Sodium 1-(diethoxyphosphoryl)cyclopropane-1-sulfinate, also known as DEPC-Na, is a synthetic compound that has been widely used in the fields of biochemistry and molecular biology. DEPC-Na is a water-soluble compound that has been used in a variety of laboratory experiments, including the synthesis of nucleic acids and the detection of proteins and enzymes.
Applications De Recherche Scientifique
Sodium 1-(diethoxyphosphoryl)cyclopropane-1-sulfinate has been used in a variety of laboratory experiments, including the synthesis of nucleic acids and the detection of proteins and enzymes. sodium 1-(diethoxyphosphoryl)cyclopropane-1-sulfinate has been used to inactivate RNases, which are enzymes that degrade RNA. sodium 1-(diethoxyphosphoryl)cyclopropane-1-sulfinate has also been used to modify the structure of proteins and enzymes, allowing them to be more easily studied. In addition, sodium 1-(diethoxyphosphoryl)cyclopropane-1-sulfinate has been used in the synthesis of DNA probes, which are used to detect the presence of specific genes in a sample.
Mécanisme D'action
Sodium 1-(diethoxyphosphoryl)cyclopropane-1-sulfinate works by inactivating RNases, which are enzymes that degrade RNA. sodium 1-(diethoxyphosphoryl)cyclopropane-1-sulfinate binds to the active site of the RNase, preventing it from binding to and degrading RNA. In addition, sodium 1-(diethoxyphosphoryl)cyclopropane-1-sulfinate has been shown to modify the structure of proteins and enzymes, making them more stable and easier to study.
Biochemical and Physiological Effects
sodium 1-(diethoxyphosphoryl)cyclopropane-1-sulfinate has been shown to have a variety of biochemical and physiological effects. sodium 1-(diethoxyphosphoryl)cyclopropane-1-sulfinate has been shown to inhibit the activity of certain enzymes, such as RNases. In addition, sodium 1-(diethoxyphosphoryl)cyclopropane-1-sulfinate has been shown to modify the structure of proteins and enzymes, making them more stable and easier to study. The effects of sodium 1-(diethoxyphosphoryl)cyclopropane-1-sulfinate on proteins and enzymes are reversible, meaning that the effects can be reversed when the sodium 1-(diethoxyphosphoryl)cyclopropane-1-sulfinate is removed.
Avantages Et Limitations Des Expériences En Laboratoire
Sodium 1-(diethoxyphosphoryl)cyclopropane-1-sulfinate has a number of advantages for laboratory experiments. sodium 1-(diethoxyphosphoryl)cyclopropane-1-sulfinate is water-soluble, making it easy to use in a variety of laboratory experiments. In addition, sodium 1-(diethoxyphosphoryl)cyclopropane-1-sulfinate is relatively inexpensive, making it a cost-effective choice for laboratory experiments. However, sodium 1-(diethoxyphosphoryl)cyclopropane-1-sulfinate has a few limitations. sodium 1-(diethoxyphosphoryl)cyclopropane-1-sulfinate is not very stable, and can degrade over time. In addition, sodium 1-(diethoxyphosphoryl)cyclopropane-1-sulfinate can be toxic to cells, and should be used with caution in laboratory experiments.
Orientations Futures
The potential future applications of sodium 1-(diethoxyphosphoryl)cyclopropane-1-sulfinate are numerous. sodium 1-(diethoxyphosphoryl)cyclopropane-1-sulfinate could be used to inactivate RNases in order to study RNA structure and function. In addition, sodium 1-(diethoxyphosphoryl)cyclopropane-1-sulfinate could be used to modify the structure of proteins and enzymes, allowing them to be more easily studied. sodium 1-(diethoxyphosphoryl)cyclopropane-1-sulfinate could also be used to synthesize DNA probes, which could be used to detect the presence of specific genes in a sample. Finally, sodium 1-(diethoxyphosphoryl)cyclopropane-1-sulfinate could be used to study the effects of environmental toxins on cells and organisms.
Méthodes De Synthèse
Sodium 1-(diethoxyphosphoryl)cyclopropane-1-sulfinate is synthesized from diethoxyphosphoryl chloride and sodium sulfinate. In the first step, the diethoxyphosphoryl chloride is reacted with sodium sulfinate in aqueous solution. This reaction is carried out at room temperature, and the resulting product is sodium 1-(diethoxyphosphoryl)cyclopropane-1-sulfinate. The reaction is highly efficient and yields a high yield of sodium 1-(diethoxyphosphoryl)cyclopropane-1-sulfinate.
Propriétés
IUPAC Name |
sodium;1-diethoxyphosphorylcyclopropane-1-sulfinate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H15O5PS.Na/c1-3-11-13(8,12-4-2)7(5-6-7)14(9)10;/h3-6H2,1-2H3,(H,9,10);/q;+1/p-1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IFWNLCWXVZEZTC-UHFFFAOYSA-M |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOP(=O)(C1(CC1)S(=O)[O-])OCC.[Na+] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H14NaO5PS |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
264.21 g/mol |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

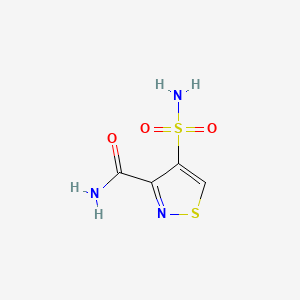
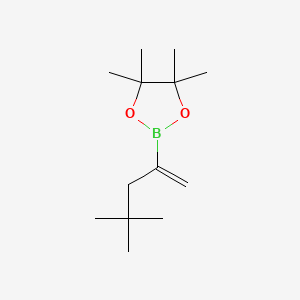
![methyl 1-(hydroxymethyl)-2-oxabicyclo[2.2.2]octane-4-carboxylate](/img/structure/B6610654.png)
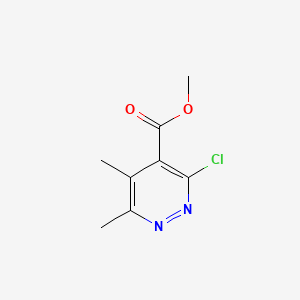
![tert-butyl 7-oxo-6-oxa-2-azaspiro[3.4]octane-2-carboxylate](/img/structure/B6610672.png)
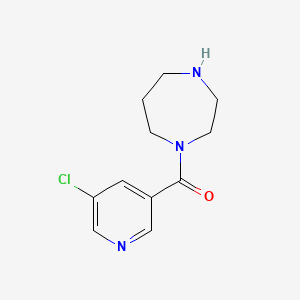
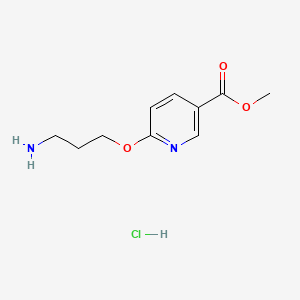
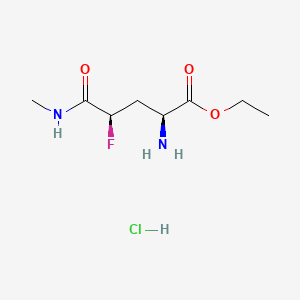
![potassium 4-methyl-4H,5H,6H-imidazo[1,2-c][1,2,3]triazole-3-carboxylate](/img/structure/B6610709.png)
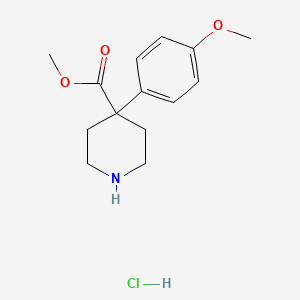
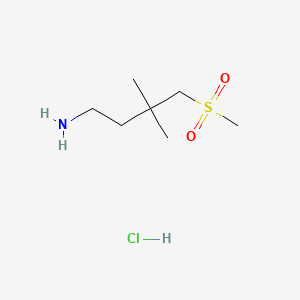
![(2-chloroethyl)[2-(dimethylamino)ethyl]methylamine hydrochloride](/img/structure/B6610718.png)
